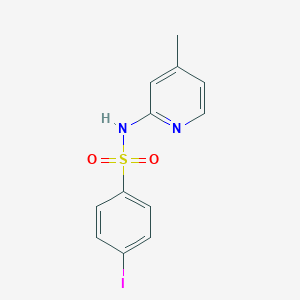
1-Methyl-2-sulfanylidenequinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-sulfanylidenequinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is also known as NSC 681239 and has a molecular formula of C10H8N2OS. It has a molecular weight of 208.25 g/mol and a melting point of 214-216 °C.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-sulfanylidenequinazolin-4-one is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that this compound inhibits the growth of cancer cells by interfering with DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 1-Methyl-2-sulfanylidenequinazolin-4-one exhibits a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which is an important process in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-Methyl-2-sulfanylidenequinazolin-4-one in lab experiments is its cytotoxicity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-Methyl-2-sulfanylidenequinazolin-4-one. One potential direction is to investigate its potential as an antimicrobial and antifungal agent. Another direction is to explore its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo.
Méthodes De Synthèse
The synthesis of 1-Methyl-2-sulfanylidenequinazolin-4-one can be achieved by the reaction of 2-amino-3-methylquinazolin-4(3H)-one with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting product is then treated with methyl iodide to obtain the final product.
Applications De Recherche Scientifique
1-Methyl-2-sulfanylidenequinazolin-4-one has been extensively studied in the field of medicinal chemistry due to its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been investigated for its potential as an antimicrobial and antifungal agent.
Propriétés
Numéro CAS |
4802-85-1 |
|---|---|
Nom du produit |
1-Methyl-2-sulfanylidenequinazolin-4-one |
Formule moléculaire |
C9H8N2OS |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
1-methyl-2-sulfanylidenequinazolin-4-one |
InChI |
InChI=1S/C9H8N2OS/c1-11-7-5-3-2-4-6(7)8(12)10-9(11)13/h2-5H,1H3,(H,10,12,13) |
Clé InChI |
QYRHSCKVNACOHK-UHFFFAOYSA-N |
SMILES isomérique |
CN1C2=CC=CC=C2C(=O)N=C1S |
SMILES |
CN1C2=CC=CC=C2C(=O)NC1=S |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)



![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
![1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)
![2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B273556.png)

![2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B273559.png)